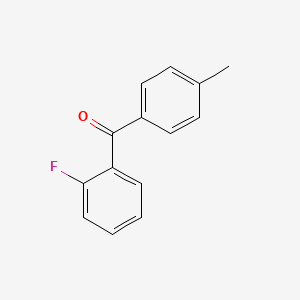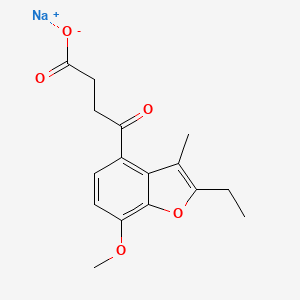![molecular formula C11H16S2 B14456192 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione CAS No. 75503-14-9](/img/structure/B14456192.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethylbicyclo[221]heptane-2,5-dithione is a bicyclic organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups back to carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione involves its interaction with various molecular targets. The thiocarbonyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: The diketone analog, which lacks the sulfur atoms.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: A structurally related compound with bromine substituents.
Uniqueness: 3,3,6,6-Tetramethylbicyclo[22The sulfur atoms enhance its ability to participate in redox reactions and coordination chemistry, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
75503-14-9 |
|---|---|
Formule moléculaire |
C11H16S2 |
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dithione |
InChI |
InChI=1S/C11H16S2/c1-10(2)6-5-7(8(10)12)11(3,4)9(6)13/h6-7H,5H2,1-4H3 |
Clé InChI |
AJNZTOMPXGCAEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC(C1=S)C(C2=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



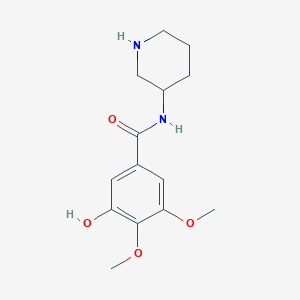
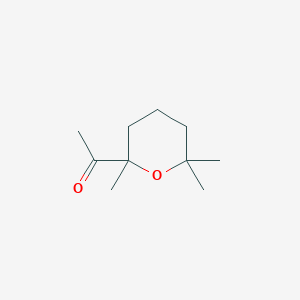
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
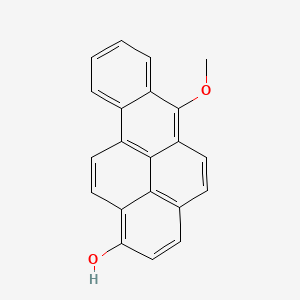

![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
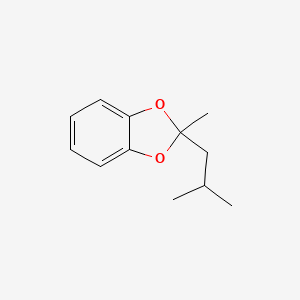
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
